molecular formula C16H20N8O2 B2844420 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone CAS No. 2034506-66-4

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone

Cat. No. B2844420
M. Wt: 356.39
InChI Key: CBMJRAXPSFYQPJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a pyrazole ring, a triazole ring, and a piperazine ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and triazole rings are both heterocyclic compounds, meaning they contain atoms other than carbon in their rings (in this case, nitrogen). The piperazine ring is a saturated heterocyclic compound containing two nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its exact molecular structure, the presence of any chiral centers, and its degree of ionization at physiological pH. These properties could affect its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

This compound is part of a broader category of chemicals that have been studied for their unique chemical structures and potential applications in creating new pharmaceuticals and materials. The synthesis of related compounds involves complex chemical reactions that yield various heterocyclic compounds, which are crucial for developing new drugs and materials with specific properties. For instance, Abdelhamid et al. (2012) explored the synthesis of some pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing a naphtofuran moiety, highlighting the versatility of these compounds in chemical synthesis and their potential applications in medicinal chemistry (Abdelhamid, Shokry, & Tawfiek, 2012).

Antimicrobial Activities

Research into similar compounds has shown that they can possess significant antimicrobial activities. Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives and evaluated their antimicrobial activities, suggesting that these compounds could serve as templates for developing new antimicrobial agents. Such studies underscore the potential of pyrazole and triazole derivatives in contributing to new treatments for bacterial and fungal infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Pharmaceutical Development

The compound is closely related to various pyrazole and triazole derivatives that have been explored for their therapeutic potential. For example, Zhou et al. (2014) synthesized and evaluated a PET tracer for imaging cerebral adenosine A2A receptors, showcasing the application of such compounds in diagnostic medicine and potentially in the treatment of neurological disorders (Zhou, Khanapur, Huizing, Zijlma, Schepers, Dierckx, van Waarde, de Vries, & Elsinga, 2014).

Antitumoral and Antiviral Activity

Recent studies have also revealed that pyrazole and triazole derivatives can exhibit promising antitumoral and antiviral activities. Jilloju et al. (2021) discovered a series of compounds with significant in vitro activity against coronaviruses and tumor cells, indicating their potential in developing new treatments for viral infections and cancer (Jilloju, Persoons, Kurapati, Schols, de Jonghe, Daelemans, & Vedula, 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper disposal methods .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include in vitro and in vivo studies to determine its efficacy and safety as a potential therapeutic agent .

properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N8O2/c1-11-18-19-14-13(17-4-5-24(11)14)22-6-8-23(9-7-22)16(25)12-10-21(2)20-15(12)26-3/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMJRAXPSFYQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CN(N=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone

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